molecular formula C6H10O2 B2653398 1-(1-Hydroxycyclobutyl)ethan-1-one CAS No. 1895467-08-9

1-(1-Hydroxycyclobutyl)ethan-1-one

Cat. No.: B2653398
CAS No.: 1895467-08-9
M. Wt: 114.144
InChI Key: WHIZNBRZCCUWCZ-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclobutyl)ethan-1-one is an organic compound with the molecular formula C6H10O2 It is characterized by a cyclobutane ring substituted with a hydroxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Hydroxycyclobutyl)ethan-1-one can be synthesized through various synthetic routes One common method involves the cyclization of a suitable precursor under controlled conditions

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxycyclobutyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ethanone moiety can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(1-Hydroxycyclobutyl)ethan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and ethanone moiety play crucial roles in its reactivity and interactions with enzymes, receptors, or other biomolecules. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

    1-(3-Hydroxycyclobutyl)ethan-1-one: Similar structure but with the hydroxy group at a different position on the cyclobutane ring.

    Cyclobutanone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    Cyclobutanol: Contains a hydroxy group but lacks the ethanone moiety.

Uniqueness: 1-(1-Hydroxycyclobutyl)ethan-1-one is unique due to the presence of both the hydroxy group and ethanone moiety on the cyclobutane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1-hydroxycyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)6(8)3-2-4-6/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIZNBRZCCUWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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